molecular formula C18H18N4O B2384122 1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone CAS No. 148692-48-2

1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone

Cat. No.: B2384122
CAS No.: 148692-48-2
M. Wt: 306.369
InChI Key: FISMTDVFYIMUBI-UHFFFAOYSA-N
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Description

1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone is a complex organic compound that features an indole moiety linked to a piperazine ring, which is further connected to a pyridine ring

Mechanism of Action

Target of Action

It’s known that indole derivatives bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, depending on its specific structure and functional groups.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple pathways, depending on its specific targets and mode of action.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have various effects at the molecular and cellular level, depending on its specific targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a piperazine derivative, followed by the introduction of the pyridine ring. Key steps may include:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Properties

IUPAC Name

1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-18(16-13-14-5-1-2-6-15(14)20-16)22-11-9-21(10-12-22)17-7-3-4-8-19-17/h1-8,13,20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISMTDVFYIMUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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